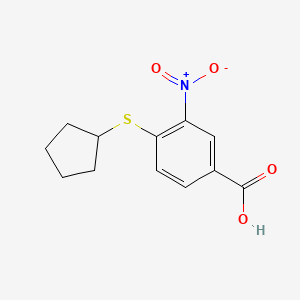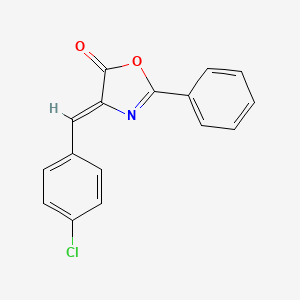
Cbz-Ala-Ala-Ome
Descripción general
Descripción
“Cbz-Ala-Ala-Ome” is an amino acid whose amino end is protected by the CBZ group . It is often used in the synthesis of peptides .
Synthesis Analysis
The synthesis of “this compound” involves peptide synthesis and nitro-group reductions . The peptide synthesis typically takes 3-4 hours for a simple coupling and 8 hours for a two-step deprotection/coupling process . The workup usually consists of a simple extraction and acidic/basic aqueous washings .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H20N2O5 . Its molecular weight is 308.33 g/mol . The IUPAC name is methyl (2S)-2- [ [ (2S)-2- (phenylmethoxycarbonylamino)propanoyl]amino]propanoate .
Chemical Reactions Analysis
“this compound” is involved in chemical reactions that include the formation of amide bonds and aromatic/heteroaromatic nitro-group reductions . These processes can be wasteful and environmentally harmful, and may present safety hazards given the reaction conditions involved .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 308.33 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 8 rotatable bonds . Its exact mass and monoisotopic mass are 308.13722174 g/mol .
Aplicaciones Científicas De Investigación
1. Drug Delivery and Biomedical Applications
Cbz-protected dehydrodipeptides, including variants like Cbz-Ala-Ala-Ome, have been synthesized and evaluated as hydrogels for potential biomedical applications. These hydrogels demonstrate promising features for drug delivery, owing to their biocompatibility, amenable synthesis, and functionalization. Their effectiveness as nanocarriers for drug delivery has been specifically demonstrated with compounds like curcumin and the antitumor drug doxorubicin. The scalable synthesis process of these hydrogels makes them accessible and affordable for widespread research and clinical use (Veloso et al., 2021).
2. Peptide Fluoromethyl Ketone Inhibitors in Apoptosis
Research has also explored the use of this compound related compounds as peptide fluoromethyl ketone inhibitors. These compounds, like Cbz-Val-Ala-Asp(OMe)-fluoromethyl ketone, have been tested as inhibitors of apoptotic cell death in T lymphocytes at various stages of differentiation. This implies potential applications in understanding and manipulating programmed cell death, which is crucial in many diseases and therapeutic interventions (Sarin, Wu, & Henkart, 1996).
3. Protease Inhibition
Another significant application of this compound related compounds is in the field of protease inhibition. Cbz-Ala-Ala-Pro-ambo-Val-CF3, for instance, has been synthesized and shown to be a potent inhibitor of human Leucocyte elastase. This suggests its potential utility in research and therapeutic contexts where modulation of protease activity is desired, such as in inflammatory diseases (Dunlap, Stone, & Abeles, 1987).
4. Synthesis of Peptidyl Ene Diones
This compound related compounds have been used in the synthesis of peptidyl ene diones, which are selective inactivators of cysteine proteinases. These compounds have shown promising results as irreversible inactivators for specific cysteine proteases, indicating their potential applications in biochemical research and drug development (Darkins et al., 2007).
5. Thermolysin Specificity Studies
In the field of enzyme research, this compound and related compounds have been used to study the specificity of enzymes like thermolysin. These studies contribute to a deeper understanding of enzyme-substrate interactions and can inform the development of enzyme inhibitors or activators for various applications (Matsubara, 1966).
Mecanismo De Acción
Target of Action
Cbz-Ala-Ala-Ome, also known as Z-Ala-Ala-OMe, is a peptide-based compound. The primary targets of this compound are proteases, specifically caspases, which are a family of enzymes playing essential roles in programmed cell death (apoptosis), inflammation, and other cellular processes .
Mode of Action
Z-Ala-Ala-OMe acts as an inhibitor of these proteases. It binds to the active site of the enzyme, preventing it from cleaving its protein substrates, thereby inhibiting the process of apoptosis . This interaction with its targets leads to a decrease in the activity of these enzymes, effectively slowing down or stopping the processes they are involved in.
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in apoptosis. By inhibiting caspases, Z-Ala-Ala-OMe disrupts the cascade of proteolytic activity that leads to apoptosis, affecting the downstream effects such as DNA fragmentation and cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAZZQPISJXOS-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189836 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2483-51-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



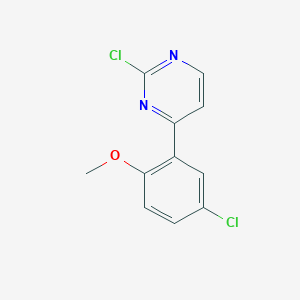
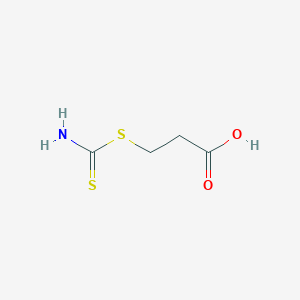
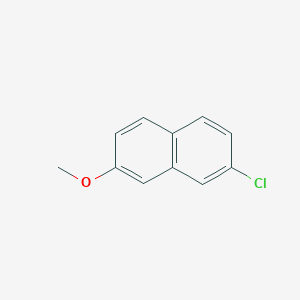



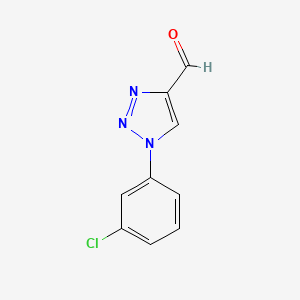
![2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid](/img/structure/B3023995.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)
